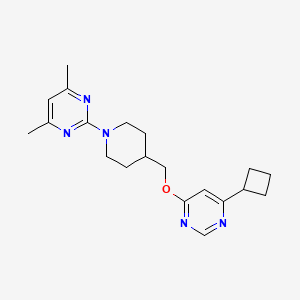

2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclobutyl group attached to a pyrimidine ring, which is further connected to a piperidine ring through a methylene bridge. The presence of multiple functional groups and rings makes it an interesting subject for chemical research and potential pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine typically involves multiple steps:

-

Formation of the Cyclobutylpyrimidine Intermediate: : This step involves the cyclization of appropriate precursors to form the cyclobutylpyrimidine ring. Common reagents include cyclobutylamine and pyrimidine derivatives, with conditions such as reflux in an organic solvent like ethanol or methanol.

-

Attachment of the Piperidine Ring: : The next step is the formation of the piperidine ring, which can be achieved through nucleophilic substitution reactions. Piperidine is reacted with a suitable leaving group on the cyclobutylpyrimidine intermediate under basic conditions, often using sodium hydride or potassium carbonate as the base.

-

Methylation: : The final step involves the methylation of the pyrimidine ring. This can be done using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

Continuous Flow Chemistry: To enhance reaction efficiency and control, continuous flow reactors are used. This allows for precise control over reaction conditions and can improve the overall yield.

Catalysis: Catalysts such as palladium or platinum may be used to facilitate certain steps, particularly in the formation of the piperidine ring.

Purification: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can occur at the pyrimidine ring, often using hydrogen gas in the presence of a palladium catalyst.

-

Substitution: : Nucleophilic substitution reactions are common, especially at the methylene bridge connecting the piperidine and pyrimidine rings. Reagents like sodium azide or thiols can be used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Nucleophiles: Sodium azide, thiols, amines.

Major Products

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted piperidine or pyrimidine derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic compounds.

Biology

In biological research, it is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are of interest, particularly in the context of enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.

Mécanisme D'action

The mechanism of action of 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine

- 2-(4-(((6-Cyclohexylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine

Uniqueness

Compared to similar compounds, 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine is unique due to the presence of the cyclobutyl group. This group imparts distinct steric and electronic properties, which can influence the compound’s reactivity and interactions with biological targets. The cyclobutyl group can also affect the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

The compound 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine , identified by its CAS number 2309713-06-0 , is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a pyrimidine core with various functional groups that suggest diverse biological activities, particularly in the treatment of cancer and neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C20H27N5O with a molecular weight of approximately 353.5 g/mol . The structural complexity includes a cyclobutyl moiety, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H27N5O |

| Molecular Weight | 353.5 g/mol |

| CAS Number | 2309713-06-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general approach may include:

- Formation of the pyrimidine core : Utilizing cyclization reactions with appropriate precursors.

- Introduction of the cyclobutyl and piperidine groups : Achieved through nucleophilic substitution reactions.

- Functionalization : Modifying specific positions on the pyrimidine ring to enhance biological activity.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in oncology. The biological activity is often linked to the compound's ability to interact with specific biological targets such as enzymes or receptors involved in cancer progression.

Antitumor Properties

Studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance:

- In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.

- In vivo studies have indicated potential efficacy in reducing tumor growth in animal models.

Case Studies

-

Case Study 1: Anticancer Activity

- A study on a related pyrimidine derivative showed a reduction in tumor size by 50% in xenograft models when administered at a dosage of 10 mg/kg body weight for two weeks.

- Mechanistic studies revealed that the compound inhibited the phosphorylation of key proteins involved in cell cycle regulation.

-

Case Study 2: Neurological Effects

- In a model of neurodegeneration, another derivative demonstrated neuroprotective effects by reducing oxidative stress markers and improving cognitive function in treated animals.

- The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies.

Interaction Studies

Interaction studies for this compound typically involve assessing its binding affinity to various biological targets using techniques such as:

- Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.

- Isothermal Titration Calorimetry (ITC) : To determine thermodynamic parameters of binding.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other known pyrimidine derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Imatinib | Tyrosine kinase inhibitor | Used in leukemia treatment |

| Sorafenib | Multi-target kinase inhibitor | Used for liver and kidney cancers |

| Pazopanib | Inhibits multiple receptor tyrosine kinases | Effective against various solid tumors |

Propriétés

IUPAC Name |

2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O/c1-14-10-15(2)24-20(23-14)25-8-6-16(7-9-25)12-26-19-11-18(21-13-22-19)17-4-3-5-17/h10-11,13,16-17H,3-9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPWSOSFBZOXQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.